

# Application Notes and Protocols for BPK-25

## Administration in Mouse Models

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### Compound of Interest

Compound Name: *BPK-25*

Cat. No.: *B8210080*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and dosage of **BPK-25** in mouse models, based on available preclinical data. **BPK-25** is a covalent inhibitor that has been shown to target the Nucleosome Remodeling and Deacetylase (NuRD) complex and inhibit the STING (Stimulator of Interferon Genes) signaling pathway.

## Mechanism of Action

**BPK-25** is an electrophilic acrylamide that acts as a degrader of NuRD complex proteins through a post-translational mechanism involving covalent engagement. Additionally, **BPK-25** has been identified as a covalent inhibitor of STING, targeting the palmitoylation of Cys91. This dual activity allows **BPK-25** to modulate immune responses and gene expression, making it a compound of interest for various research applications, including autoimmune diseases and oncology.

## In Vitro Activity

Prior to in vivo studies, the bioactivity of **BPK-25** has been characterized in vitro. The following table summarizes the effective concentrations of **BPK-25** in cellular assays.

Cell Type	Concentration	Incubation Time	Observed Effect
Primary Human T Cells	10 $\mu$ M	4 hours	Reduction of NFATc2 expression.
Primary Human T Cells	10 $\mu$ M	24 hours	Suppression of NF- $\kappa$ B activation (measured by >50% reduction in I $\kappa$ B $\alpha$ phosphorylation) and NFAT activation.
Cell Lines	10 $\mu$ M	5 hours	Inhibition of TMEM173 (STING) activation by cGAMP.
Various Cell Lines	0.1, 1, 5, 10, 20 $\mu$ M	24 hours	Concentration-dependent reduction of several proteins in the NuRD complex.

## In Vivo Administration: Protocols and Dosage

While specific in vivo efficacy studies with detailed dosage, schedules, and therapeutic outcomes for **BPK-25** in mouse models are not extensively published in publicly available literature, formulation protocols for oral and intraperitoneal administration have been established. These protocols provide a foundation for researchers to design and conduct their own in vivo experiments.

## Formulation Protocols

The following tables outline established protocols for preparing **BPK-25** for in vivo administration.

### Suspended Solution for Oral and Intraperitoneal Injection

Component	Volume Percentage	Example for 1 mL
DMSO	10%	100 $\mu$ L (from 37.5 mg/mL stock)
PEG300	40%	400 $\mu$ L
Tween-80	5%	50 $\mu$ L
Saline	45%	450 $\mu$ L
Final Concentration	3.75 mg/mL	

### Clear Solution for Injection

Note: The long-term stability of this formulation for dosing periods exceeding two weeks should be carefully considered.

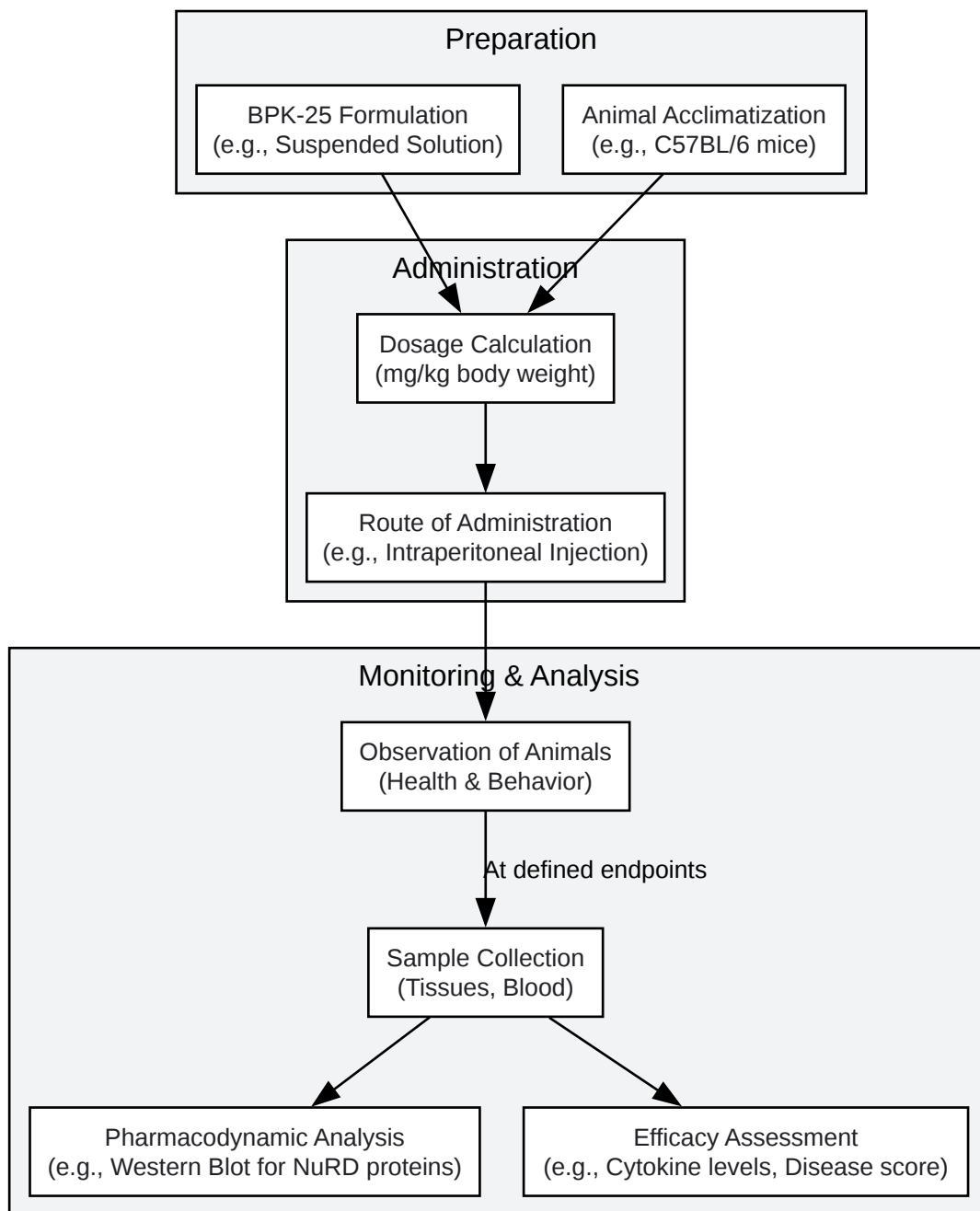
Component	Volume Percentage	Example for 1 mL
DMSO	10%	100 $\mu$ L (from 37.5 mg/mL stock)
20% SBE- $\beta$ -CD in Saline	90%	900 $\mu$ L
Final Concentration	$\geq$ 3.75 mg/mL	

### Corn Oil-Based Formulation for Oral Administration

Component	Volume Percentage	Example for 1 mL
DMSO	10%	100 $\mu$ L (from 37.5 mg/mL stock)
Corn Oil	90%	900 $\mu$ L
Final Concentration	$\geq$ 3.75 mg/mL	

## Experimental Workflow for In Vivo Studies

The following diagram illustrates a general workflow for conducting in vivo studies with **BPK-25** in a mouse model.



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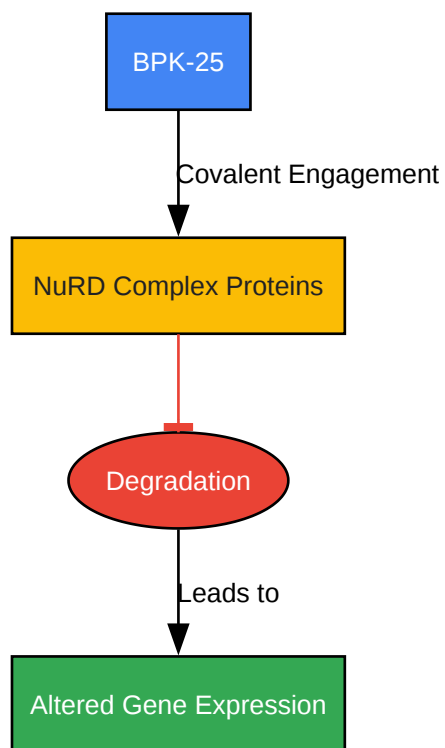
**General workflow for in vivo BPK-25 studies.**

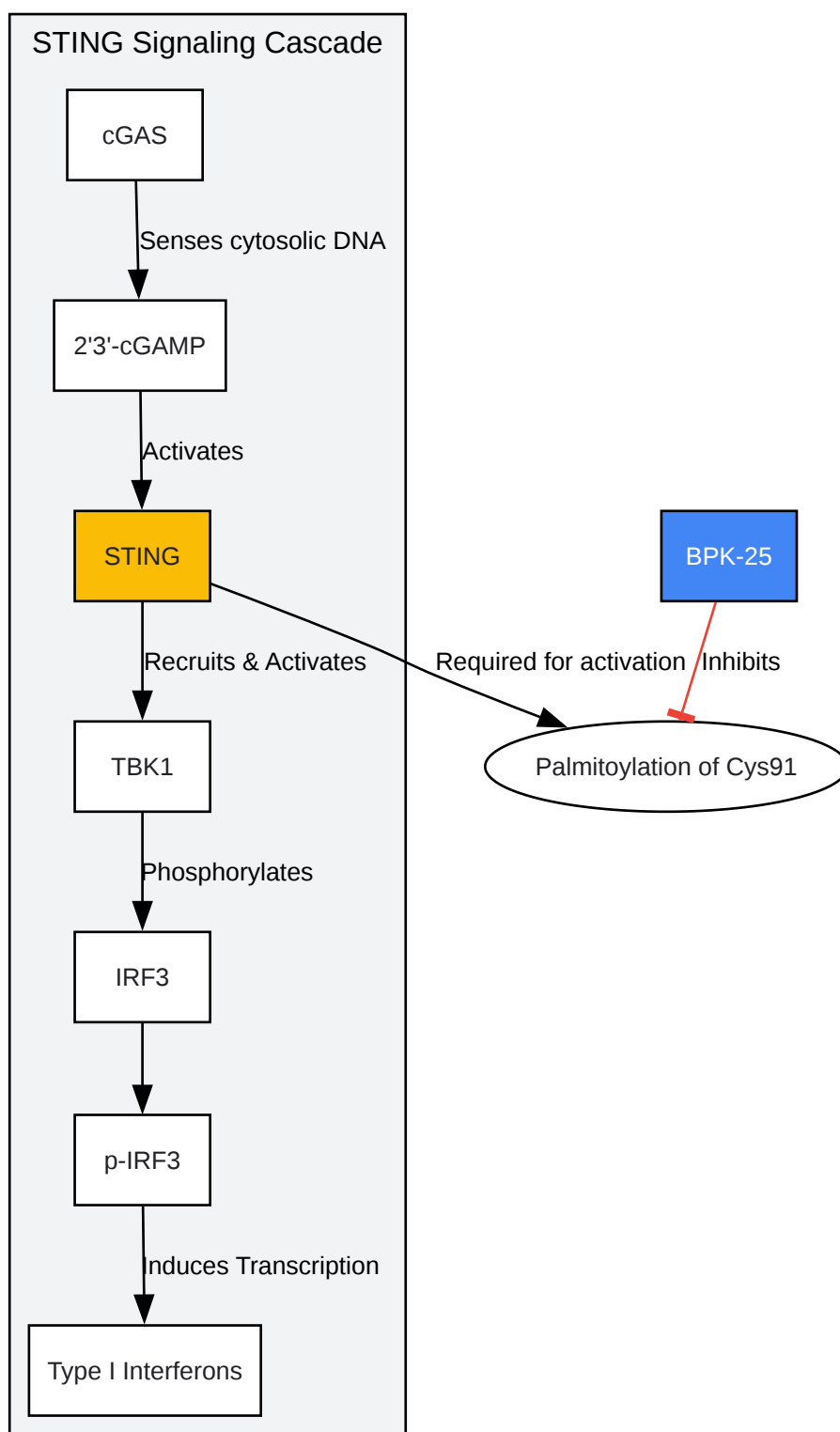
## Signaling Pathways

**BPK-25** has been shown to impact two key cellular pathways: the NuRD complex-mediated transcriptional regulation and the STING signaling pathway.

## NuRD Complex Degradation

The NuRD complex is a multi-protein assembly that plays a crucial role in regulating gene expression through its histone deacetylase and ATP-dependent chromatin remodeling activities. By promoting the degradation of NuRD complex proteins, **BPK-25** can lead to alterations in the expression of genes regulated by this complex.





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